Structural Differentiation from the Parent Drug Probenecid by Tertiary Sulfonamide Moiety
The target compound is a tertiary sulfonamide, a critical structural distinction from the primary sulfonamide of the parent drug probenecid. In a head-to-head study of probenecid-derived amides, this tertiary sulfonamide modification led to a complete loss of inhibition for the ubiquitous hCA II isoform (Ki > 10,000 nM) while retaining activity against tumor-associated isoforms. For a closely related analog (compound 4), this resulted in a Ki of 15.3 nM against hCA XII [1]. The target compound shares this tertiary sulfonamide pharmacophore, suggesting a similar selectivity shift relative to probenecid.
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | No direct data available. |
| Comparator Or Baseline | Probenecid (primary sulfonamide) and a close tertiary sulfonamide analog (Compound 4 in D'Ascenzio et al.) |
| Quantified Difference | Tertiary sulfonamide modification leads to Ki > 10,000 nM against hCA II, versus primary sulfonamide activity. Analog Compound 4 shows Ki = 15.3 nM against hCA XII. |
| Conditions | In vitro enzyme inhibition assay on recombinant human carbonic anhydrase isoforms. |
Why This Matters
This differentiation is crucial for projects aiming to avoid the off-target effects of ubiquitous CA inhibition while targeting tumor-associated isoforms, guiding procurement for specific oncology-related research programs.
- [1] D'Ascenzio, M. et al. 'Selective inhibition of human carbonic anhydrases by novel amide derivatives of probenecid: synthesis, biological evaluation and molecular modelling studies'. Bioorg. Med. Chem., 2014, 22(15), 3982-3988. View Source
